N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-10-11-18(15(2)12-14)21-24-25-22(27-21)23-20(26)13-17-8-5-7-16-6-3-4-9-19(16)17/h3-12H,13H2,1-2H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYGBOBKNUJUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a novel compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An oxadiazole ring , which is known for its pharmacological significance.
- A naphthalenyl acetamide moiety , contributing to its unique biological profile.
The molecular formula of this compound is with a molecular weight of approximately 298.35 g/mol.
Mechanisms of Biological Activity
The biological activity of oxadiazole derivatives often stems from their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signal Transduction Pathways : It could affect pathways related to cell growth and apoptosis.
- Interaction with Nucleic Acids : The oxadiazole scaffold has been shown to bind selectively to DNA and RNA, potentially disrupting cancer cell function.
Biological Activities
Research indicates that oxadiazole derivatives exhibit a range of biological activities. The following table summarizes some key findings related to the biological activity of this compound:
Case Studies and Research Findings
Recent studies have highlighted the potential of 1,3,4-oxadiazoles as anticancer agents. For instance:
- Cytotoxicity Studies : In vitro assays revealed that this compound exhibited significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to the active sites of key enzymes like thymidylate synthase and histone deacetylase (HDAC), which are critical for cancer cell metabolism and proliferation.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs, emphasizing substituent effects, physicochemical properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance metabolic stability and binding affinity in some analogs. For example, the dichlorophenyl derivative (5h) showed potent activity against liver cancer cells (IC₅₀ = 2.46 µg/mL) , whereas electron-donating groups (e.g., –CH₃, –OCH₃) may improve solubility but reduce receptor affinity .
Linker Variations :
- Sulfanyl (–S–) linkers (e.g., in and ) improve rigidity and oxidative stability compared to ether or methylene linkers .
- The acetamide moiety in the target compound allows hydrogen bonding, a feature critical for target recognition in enzyme inhibitors (e.g., ribonucleotide reductase inhibitors in ) .
Spectral and Physicochemical Properties :
- IR spectra consistently show C=O stretches (~1670–1680 cm⁻¹) and N–H stretches (~3260–3300 cm⁻¹) across acetamide derivatives .
- The target compound’s molecular weight (328.32 g/mol) is lower than analogs with bulkier substituents (e.g., 427.5 g/mol in ), suggesting better bioavailability .
Synthetic Routes :
Preparation Methods
Thiosemicarbazide Intermediate Formation
The synthesis begins with the preparation of 2,4-dimethylbenzohydrazide (1 ) from 2,4-dimethylbenzoic acid via esterification and hydrazinolysis. Subsequent reaction with carbon disulfide (CS₂) in ethanol under alkaline conditions yields the thiosemicarbazide intermediate (2 ):
Reaction Conditions :
Oxidative Cyclization to Oxadiazole
Cyclization of 2 is achieved using iodine as an oxidizing agent in dimethylformamide (DMF), forming 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (3 ):
Optimized Parameters :
Acetamide Functionalization via Coupling Reactions
Synthesis of 2-(Naphthalen-1-yl)Acetyl Chloride
2-(Naphthalen-1-yl)acetic acid (4 ) is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride (5 ):
Key Considerations :
-
Excess SOCl₂ ensures complete conversion.
-
Yield: 95%.
Amide Bond Formation
The oxadiazole amine (3 ) reacts with 5 in tetrahydrofuran (THF) using triethylamine (TEA) as a base to form the target acetamide (6 ):
Reaction Optimization :
Alternative Synthetic Routes
One-Pot T3P-Mediated Synthesis
Propanephosphonic anhydride (T3P) enables a one-pot synthesis by coupling 2,4-dimethylbenzohydrazide (1 ) and 2-(naphthalen-1-yl)acetic acid (4 ) directly:
Advantages :
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization of diacylhydrazide precursors in solvent-free conditions, reducing reaction time from hours to minutes:
Conditions :
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Challenges and Optimization Strategies
-
Steric Hindrance : The 2,4-dimethylphenyl and naphthyl groups impede cyclization. Using polar aprotic solvents (DMF, DMSO) enhances solubility.
-
Byproduct Formation : Excess oxidizing agents (e.g., iodine) may cause over-oxidation. Stoichiometric control and low temperatures mitigate this.
Industrial-Scale Production Considerations
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Oxadiazole Formation | POCl₃, 80°C, 6h | 65 | 92 |
| Acetamide Coupling | NaH/DMF, RT, 12h | 78 | 96 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog (R-Group) | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 2,4-Dimethylphenyl | 12.5 | 8–16 |
| 4-Chlorophenyl | 8.7 | 4–8 |
| 3-Nitrophenyl | 22.3 | 32–64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
